(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-7-FUBAICA involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the use of a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group onto the pyrrolo[2,3-b]pyridine core.
Attachment of the Amino Acid Derivative: The final step involves coupling the amino acid derivative to the pyrrolo[2,3-b]pyridine core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of AB-7-FUBAICA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
AB-7-FUBAICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
AB-7-FUBAICA is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.
Biology: Studying the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating the pharmacological effects of synthetic cannabinoids.
Industry: Quality control and forensic analysis of synthetic cannabinoids
Mechanism of Action
AB-7-FUBAICA exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5F-AB-PINACA: Another synthetic cannabinoid with a similar structure.
AB-FUBINACA: A structurally related compound with similar pharmacological properties.
Uniqueness
AB-7-FUBAICA is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the pyrrolo[2,3-b]pyridine core. These features contribute to its distinct pharmacological profile and make it a valuable tool in research and forensic applications .
Properties
Molecular Formula |
C20H21FN4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27)/t17-/m0/s1 |
InChI Key |
AIZFETCNFVMZGT-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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